Degradation vs. Inhibition: VZ185 (BRD7-IN-1 Derived) Achieves Sub-5 nM DC50, While Parent Inhibitor BI-7273 Shows No Degradation
BRD7-IN-1 is the precursor to VZ185, a PROTAC that degrades BRD7 and BRD9 with DC50 values of 4.5 nM and 1.8 nM, respectively [1]. In contrast, the parent inhibitor BI-7273, which lacks the VHL-recruiting moiety, exhibits no degradation activity at 1 μM over 16 hours in HeLa cells . This functional divergence arises because BI-7273 solely inhibits bromodomain binding (IC50 BRD9 19 nM, BRD7 117 nM) without inducing protein turnover .
| Evidence Dimension | Protein degradation activity (DC50) |
|---|---|
| Target Compound Data | VZ185 (derived from BRD7-IN-1): DC50 BRD7 = 4.5 nM, BRD9 = 1.8 nM |
| Comparator Or Baseline | BI-7273 (parent inhibitor): No degradation detected at 1 μM, 16 h |
| Quantified Difference | Degradation vs. no degradation; >200-fold difference in functional potency |
| Conditions | HeLa cell line, 16 h treatment, Western blot quantification |
Why This Matters
Users requiring complete target knockdown must select BRD7-IN-1 for PROTAC assembly; inhibitor-only approaches fail to eliminate BRD7/9 proteins.
- [1] Zoppi V, et al. J Med Chem. 2019;62(2):699-726. View Source
